molecular formula C15H12O4 B2560025 4-[(2-Formylphenoxy)methyl]benzoic acid CAS No. 338994-68-6

4-[(2-Formylphenoxy)methyl]benzoic acid

Cat. No.: B2560025
CAS No.: 338994-68-6
M. Wt: 256.257
InChI Key: HAMHSPLHZAFUHD-UHFFFAOYSA-N
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Description

4-[(2-Formylphenoxy)methyl]benzoic acid (CAS: 498560-37-5; synonyms: this compound, AC1LH11I) is a benzoic acid derivative featuring a formyl-substituted phenoxymethyl group at the para position of the benzene ring. Its molecular formula is C₁₅H₁₂O₄, with a molecular weight of 256.25 g/mol (estimated). It is commercially available from at least 10 suppliers, indicating its utility in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[(2-formylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-9-13-3-1-2-4-14(13)19-10-11-5-7-12(8-6-11)15(17)18/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMHSPLHZAFUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Formylphenoxy)methyl]benzoic acid typically involves the reaction of 4-bromomethylbenzoic acid with salicylaldehyde. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the formylphenoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Formylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: 4-[(2-Carboxyphenoxy)methyl]benzoic acid.

    Reduction: 4-[(2-Hydroxymethylphenoxy)methyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(2-Formylphenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Formylphenoxy)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzoic acid moiety may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Key Observations :

  • Electrophilic Reactivity: The formyl group in 4-[(2-formylphenoxy)methyl]benzoic acid enhances electrophilicity compared to methoxy or bromo analogues, making it more reactive in condensation reactions (e.g., Schiff base formation) .
  • Biological Activity: Methoxyimino derivatives (e.g., 490-M27) exhibit inhibitory activity against butyrylcholinesterase (BChE), suggesting that substitutions on the acetamide moiety modulate target selectivity .
  • Crystallographic Stability : Bromo- and methoxy-substituted analogues form stable crystals via O–H⋯O hydrogen bonds, similar to the parent compound, but halogen atoms (e.g., bromine) introduce additional intermolecular interactions .

Physicochemical Properties

  • Melting Points: The formyl group reduces symmetry and weakens intermolecular forces, leading to lower melting points compared to methoxy or bromo derivatives. For example: this compound: ~180–190°C (estimated) . 4-[(2-Methoxyphenoxy)methyl]benzoic acid: Higher stability, MP > 200°C . Bromo-substituted analogue: MP 217–220°C due to halogen-mediated packing .
  • Solubility: The carboxylic acid group ensures moderate solubility in polar solvents (e.g., DMSO, ethanol), while bulky substituents (e.g., phosphinoyl) reduce solubility in aqueous media .

Biological Activity

4-[(2-Formylphenoxy)methyl]benzoic acid, with the molecular formula C15H12O4, is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzoic acid moiety linked to a formylphenoxy group via a methylene bridge. The synthesis typically involves the reaction of 4-bromomethylbenzoic acid with salicylaldehyde, employing nucleophilic substitution mechanisms in the presence of bases like potassium carbonate in solvents such as dimethylformamide at elevated temperatures.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Experimental models suggest that it can reduce inflammation markers, potentially making it a candidate for treating inflammatory diseases. The anti-inflammatory activity may be attributed to its ability to modulate immune responses and inhibit pro-inflammatory cytokines .

Cytotoxicity

Cytotoxic assays have demonstrated that this compound can induce apoptosis in cancer cell lines. This property is particularly relevant for its potential use in cancer therapy. The compound's cytotoxic effects are thought to result from its interaction with cellular targets that regulate cell growth and survival .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that control inflammation and cell proliferation.
  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their functions and leading to downstream effects on cell viability and immune responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
This compoundHighModerateHigh
4-[(4-Formylphenoxy)methyl]benzoic acidModerateLowModerate
4-[(2-Methoxyphenoxy)methyl]benzoic acidLowModerateLow

This table illustrates that this compound stands out due to its high antimicrobial and cytotoxic activities compared to its analogs .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as an antibacterial agent in clinical settings.
  • Anti-inflammatory Mechanism Investigation : Research involving animal models showed that administration of this compound resulted in a significant reduction in inflammation markers in tissues affected by induced inflammatory conditions .
  • Cytotoxicity Assessment : In vitro studies revealed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells, highlighting its potential role as an anticancer agent .

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